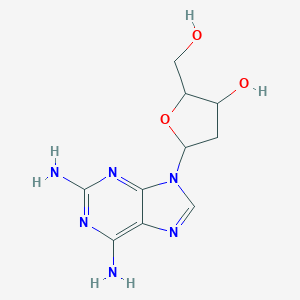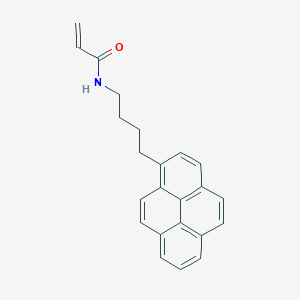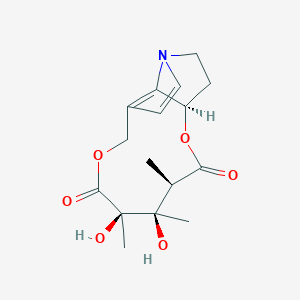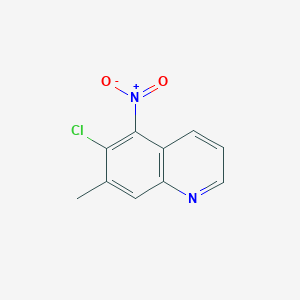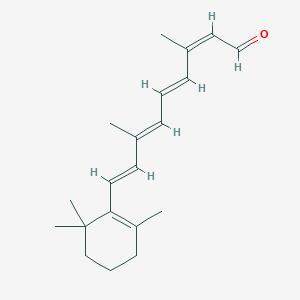
13-cis-Retinal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 13-cis-retinal involves chemical processes starting from 13-cis-retinoic acid, leading to the development of 13-cis-retinamides. These compounds are synthesized via intermediates such as 13-cis-retinoyl chloride or 13-cis-1-retinoylimidazole, showcasing the chemical versatility and foundational steps required for obtaining this compound derivatives for further study and application in cancer chemoprevention studies (Shealy et al., 1984).
Molecular Structure Analysis
The molecular structure of this compound is distinguished by its specific configuration and isomerization capabilities, which are critical for its function in visual processes. Studies on its analogs and derivatives, such as cyclopropyl and isopropyl derivatives at specific positions, reveal the structural intricacies and the importance of methyl groups at C-9 and C-13 in the efficiency of isomerization, indicating the subtle yet significant effects of molecular adjustments on ligand efficacy in visual pigments (DeGrip et al., 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including isomerization to all-trans form, which is pivotal for its role in photoreceptor proteins like rhodopsin. The mechanism of isomerization and the influence of external factors such as light exposure have been extensively studied, demonstrating the dynamic chemical properties of this compound in biological systems (Lanyi, 1986).
Physical Properties Analysis
The physical properties of this compound, including its absorption spectrum and stability, are influenced by its isomeric composition and interaction with proteins. Studies highlight the isomeric composition in membrane-bound systems and the impact of illumination on its physical state, underscoring the importance of this compound in the photochromic behavior of certain proteins (Lanyi, 1986).
Wissenschaftliche Forschungsanwendungen
Optische Molekülschalter
13-cis-Retinal, zusammen mit seinem Isomer Trans-Retinal, sind Bestandteile von Rhodopsin und wurden auf ihr Potenzial als optische Molekülschalter untersucht . Diese Isomere lassen sich reversibel ineinander umwandeln, was sie ideal für die Molekülschaltung macht. Die Form mit höherer Leitfähigkeit und niedrigerem Widerstand ist als „Ein“-Zustand bekannt, und die Form mit niedrigerer Leitfähigkeit und höherem Widerstand ist als „Aus“-Zustand bekannt .
Molekülektronik
Die Untersuchung von this compound und seinen Isomeren hat im Bereich der Molekülektronik erhebliche Aufmerksamkeit erregt . Zu den physikalischen Eigenschaften, die in der Molekülektronik verwendet werden, gehören Strom-Spannungs-Kennlinien, negativer differentieller Widerstand, Gedächtniseffekte, Solarzellen, Polymer Light Emitting Diodes (PLEDs) und Schalter .
Spektroskopische Analyse
Die strukturellen und spektroskopischen Eigenschaften von this compound und seinen Isomeren, einschließlich Infrarot (IR), Raman, Kernmagnetresonanz (NMR) und Ultraviolett (UV)-Spektren, wurden unter Verwendung der Hybrid-B3LYP/6–311 + + G** -Theorieebene analysiert .
Leitfähigkeitsanalyse
Die Leitfähigkeit von this compound und seinen Isomeren wurde anhand von Strom-Spannungs-Kennlinien (I‐V), Transmissionsspektren, dem Molecular Projected Self-Consistent Hamiltonian (MPSH), der HOMO-LUMO-Lücke und den Wechselwirkungsenergien zweiter Ordnung bewertet .
Plasma-Analyse
Eine Technik, die Cyclodextrin-gestütztes Sweeping (CD-Sweeping) beinhaltet, gekoppelt mit micellarer Elektrokinetischer Chromatographie (MEKC), wurde entwickelt, um 13-cis-Retinsäure (13-cis-RA), All-trans-Retinsäure (All-trans-RA) und 4-Oxo-13-cis-Retinsäure (4-Oxo-13-cis-RA) in humanem Plasma zu bestimmen .
Aknebehandlung
13-cis-Retinsäure in Cremes oder Gelen wurde manchmal zur Behandlung von Acne vulgaris verwendet .
Wirkmechanismus
Target of Action
13-cis-Retinal, also known as Isotretinoin, is a synthetic analog of Vitamin A . It primarily targets the sebaceous glands in the skin, which play a crucial role in the development of acne . The compound also interacts with an enzyme called retinol dehydrogenases (RDHs) and a protein called retinol:lecithin acyltransferase (LRAT) which converts all-trans-retinol to all-trans retinyl esters .
Mode of Action
The mode of action of this compound involves the absorption of a photon which promotes a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond and is temporarily converted into a single bond. This allows the molecule to rotate around this single bond .
Biochemical Pathways
This compound influences several biochemical pathways. It affects the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . The compound is also involved in the visual cycle in the retinal pigment epithelium (RPE), where it converts atRE into 11-cis retinol (11cROL) and 13-cis retinol (13cROL) .
Pharmacokinetics
The pharmacokinetics of this compound are best described by a modified one-compartment, zero-order absorption model combined with lag time. The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . The method of administration markedly affects this compound pharmacokinetics. Children who swallowed this compound capsules achieved higher AUC 0–6h values compared to those who could not .
Result of Action
The primary result of this compound’s action is its effectiveness in the treatment of patients with nodular cystic acne and moderately severe acne, particularly if the patient has failed to respond adequately to more conventional treatments . It also has a dramatic effect on most of the major factors involved in the etiology of acne .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the method of administration can significantly affect the pharmacokinetics of the compound . Furthermore, the structural changes in the excited state of the compound can be influenced by the protein environment .
Safety and Hazards
Zukünftige Richtungen
Future research directions include targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes. Combination strategies by combining RA targets with ALDH-specific targets make the tumor cells sensitive to the treatment and improve the progression-free survival of the patients .
Eigenschaften
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-HWCYFHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025997 | |
| Record name | 13-cis-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-cis-Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
472-86-6 | |
| Record name | 13-cis-Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-cis-Retinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 13-cis-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-cis-retinal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINAL, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBP64540CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-cis-Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and this compound. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]
ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []
ANone: this compound shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []
ANone: this compound exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, this compound typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in this compound, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing this compound from other retinal isomers and understanding its behavior in biological systems.
ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of this compound. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including this compound, in various visual pigments. []
ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.
ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of this compound is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve this compound stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



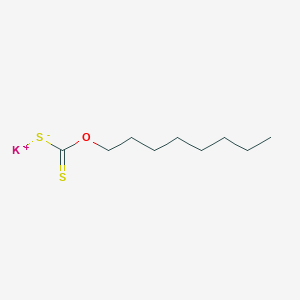
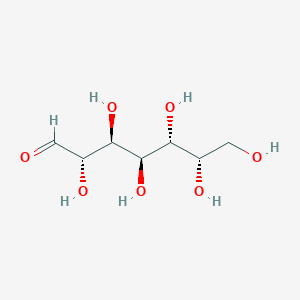
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)





